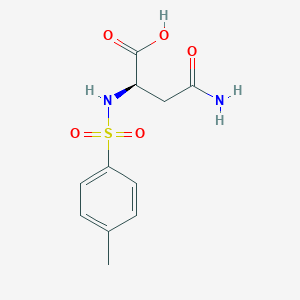
1-乙烯基萘
描述
Vinylnaphthalene (1-Vinylnaphthalene) is an aromatic hydrocarbon that has a wide range of applications in scientific research. It is a colorless, flammable liquid with a characteristic odor and is soluble in most organic solvents. Vinylnaphthalene is used in a variety of laboratory experiments, ranging from synthesis to biochemical and physiological studies.
科学研究应用
Synthesis of 1-naphthyl-1,2-ethanediol
1-Vinylnaphthalene can be used in the synthesis of 1-naphthyl-1,2-ethanediol . This compound can further be utilized as a metal hydrogenated catalyst , which is important in various chemical reactions.
Production of Azidocyanation Based Products
1-Vinylnaphthalene can also be used as a substrate material to produce azidocyanation based products . These products have a wide range of applications in the field of organic chemistry.
Precursor of Polynuclear Aromatic Hydrocarbons in Tobacco Smoke
1-Vinylnaphthalene is used as a precursor of polynuclear aromatic hydrocarbons in tobacco smoke . These compounds are of interest due to their potential health impacts.
Pharmaceutical Intermediate
1-Vinylnaphthalene is also used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs.
Photocycloaddition Reaction
The photocycloaddition reaction of naphthalene side groups in poly (1-vinylnaphthalene) has been studied . This reaction has potential applications in the field of photochemistry.
Solvent Effects Study
The solvent effects on the intramolecular photocycloaddition of poly (1-vinylnaphthalene) have been studied . This research can help understand the influence of different solvents on chemical reactions.
属性
IUPAC Name |
1-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDKDTUCAWDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-12-0 | |
| Record name | Poly(1-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90949434 | |
| Record name | 1-Ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylnaphthalene | |
CAS RN |
826-74-4, 26588-32-9 | |
| Record name | 1-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylnaphthalene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF20CJ2K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1-Vinylnaphthalene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.
A: Commonly used techniques include infrared (IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy []. IR spectroscopy helps identify functional groups present in the molecule, while NMR spectroscopy provides information about the structure and environment of the hydrogen and carbon atoms.
A: Incorporating 1-vinylnaphthalene into birch wood significantly reduces water absorption and swelling, enhancing the durability and service life of the resulting wood-polymer composites []. This improvement stems from the polymerization of 1-vinylnaphthalene within the wood structure, effectively sealing it against moisture.
A: Yes, 1-vinylnaphthalene can be copolymerized with other monomers like acrylonitrile and ethylene-propylene-diene terpolymer (EPDM) to create graft terpolymers []. This modification significantly improves the thermal stability, tensile strength, light resistance, and weatherability of the resulting material compared to the unmodified polymers.
A: Poly(1-vinylnaphthalene) displays delayed fluorescence at low temperatures (e.g., 77K) due to triplet-triplet annihilation arising from intramolecular triplet energy transfer through the naphthalene chromophores [, ]. This phenomenon is not observed in its monomeric counterpart, 1-ethylnaphthalene, highlighting the role of the polymer chain in facilitating energy migration.
A: Yes, 1-vinylnaphthalene can be thermally converted to acenaphthene with high selectivity at high temperatures (e.g., 700 °C) under low pressure in an inert atmosphere like nitrogen []. This reaction proceeds through a radical chain mechanism involving hydrogen atom transfer and cyclization steps.
A: Computational chemistry allows researchers to explore the conformational space of poly(vinylnaphthalene)s by constructing energy contour maps []. These maps illustrate the energetic landscape of the polymer chain as a function of bond rotations, enabling the identification of preferred conformations and potential excimer-forming sites. This information provides valuable insights into the polymer's photophysical properties and behavior.
A: Yes, these copolymers can be designed to create hydrophobic cavities in aqueous solutions, mimicking a "cavity wall insulation" effect [, ]. These cavities offer a protective environment for sequestering and analyzing hydrophobic molecules like pyrene and benzophenone in aqueous media. This property makes them potentially valuable tools in fluorescence and phosphorescence analysis of such analytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)


![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
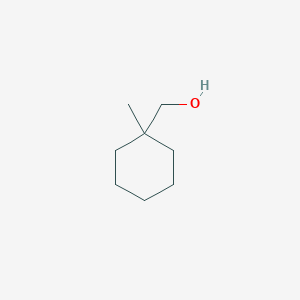
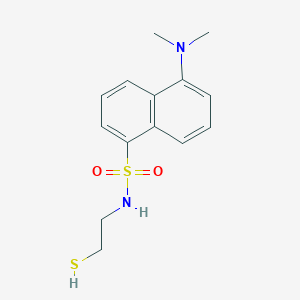

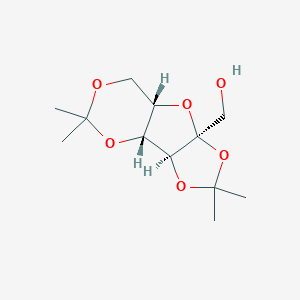
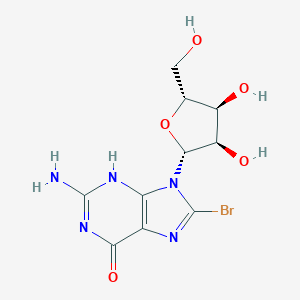

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
